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molecular formula C9H8ClNO3S B1525568 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride CAS No. 1187051-48-4

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1525568
M. Wt: 245.68 g/mol
InChI Key: XIZRNNXWVXSAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470848B2

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-amino-2-ethoxy-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC([S:8]([Cl:11])(=[O:10])=[O:9])=CC=1OC.N[C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[C:17]([O:23][CH2:24][CH3:25])[CH:16]=1>>[C:19]([C:18]1[CH:21]=[CH:22][C:15]([S:8]([Cl:11])(=[O:10])=[O:9])=[CH:16][C:17]=1[O:23][CH2:24][CH3:25])#[N:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)S(=O)(=O)Cl)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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